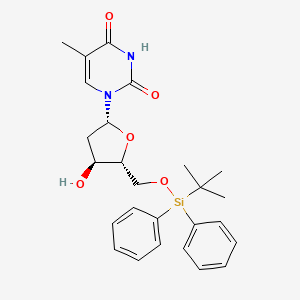
5'-O-tert-Butyldiphenylsilyl-thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(t-butyldiphenylsilyl)thymidine is a nucleoside derivative that is commonly used in the synthesis of nucleotide analogs. It is a modified form of thymidine, where the hydroxyl group at the 5’ position is protected by a t-butyldiphenylsilyl group. This modification enhances the stability of the compound and makes it useful in various biochemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(t-butyldiphenylsilyl)thymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a t-butyldiphenylsilyl group. This is achieved using t-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of 5’-O-(t-butyldiphenylsilyl)thymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(t-butyldiphenylsilyl)thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5’-O-(t-butyldiphenylsilyl)thymidine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of nucleotide analogs and other complex molecules.
Biology: The compound is used in the study of DNA synthesis and repair mechanisms.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and biochemical reagents
Mecanismo De Acción
The mechanism of action of 5’-O-(t-butyldiphenylsilyl)thymidine involves its incorporation into DNA or RNA during synthesis. The t-butyldiphenylsilyl group protects the 5’-hydroxyl group, allowing for selective reactions at other positions. This protection is crucial for the synthesis of nucleotide analogs, which can inhibit viral replication or cancer cell growth by interfering with DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-(tert-Butyldimethylsilyl)thymidine: Similar in structure but with a tert-butyldimethylsilyl group instead of a t-butyldiphenylsilyl group.
3’-O-(t-Butyldiphenylsilyl)thymidine: The silyl group is attached at the 3’ position instead of the 5’ position
Uniqueness
5’-O-(t-butyldiphenylsilyl)thymidine is unique due to its specific protective group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex nucleotide analogs and other biochemical applications .
Propiedades
Fórmula molecular |
C26H32N2O5Si |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(29)22(33-23)17-32-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31)/t21-,22+,23+/m0/s1 |
Clave InChI |
DARXFPLZEZMZTP-YTFSRNRJSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















